Cas no 1807164-49-3 (Ethyl 2-(difluoromethyl)-4-methoxy-5-methylpyridine-3-acetate)

Ethyl 2-(difluoromethyl)-4-methoxy-5-methylpyridine-3-acetate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-(difluoromethyl)-4-methoxy-5-methylpyridine-3-acetate
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- インチ: 1S/C12H15F2NO3/c1-4-18-9(16)5-8-10(12(13)14)15-6-7(2)11(8)17-3/h6,12H,4-5H2,1-3H3
- InChIKey: VGEUESIPXKPEBO-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(CC(=O)OCC)=C(C(C)=CN=1)OC)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 276
- トポロジー分子極性表面積: 48.4
- 疎水性パラメータ計算基準値(XlogP): 2
Ethyl 2-(difluoromethyl)-4-methoxy-5-methylpyridine-3-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029019050-500mg |
Ethyl 2-(difluoromethyl)-4-methoxy-5-methylpyridine-3-acetate |
1807164-49-3 | 95% | 500mg |
$1,600.75 | 2022-03-31 | |
Alichem | A029019050-250mg |
Ethyl 2-(difluoromethyl)-4-methoxy-5-methylpyridine-3-acetate |
1807164-49-3 | 95% | 250mg |
$1,058.40 | 2022-03-31 | |
Alichem | A029019050-1g |
Ethyl 2-(difluoromethyl)-4-methoxy-5-methylpyridine-3-acetate |
1807164-49-3 | 95% | 1g |
$3,068.70 | 2022-03-31 |
Ethyl 2-(difluoromethyl)-4-methoxy-5-methylpyridine-3-acetate 関連文献
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
Ethyl 2-(difluoromethyl)-4-methoxy-5-methylpyridine-3-acetateに関する追加情報
Ethyl 2-(difluoromethyl)-4-methoxy-5-methylpyridine-3-acetate (CAS No. 1807164-49-3): A Comprehensive Overview
Ethyl 2-(difluoromethyl)-4-methoxy-5-methylpyridine-3-acetate (CAS No. 1807164-49-3) is a novel and highly versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including the presence of difluoromethyl, methoxy, and methyl groups, exhibits a range of biological activities that make it a promising candidate for various therapeutic applications.
The difluoromethyl group in Ethyl 2-(difluoromethyl)-4-methoxy-5-methylpyridine-3-acetate is particularly noteworthy due to its ability to modulate the pharmacological properties of the molecule. Fluorine atoms are known for their strong electronegativity and ability to influence the electronic distribution within a molecule, which can enhance its binding affinity to target proteins. This property is crucial in the design of drugs that require high specificity and potency.
The methoxy group, on the other hand, contributes to the lipophilicity of the compound, which is essential for its ability to cross biological membranes and reach its intended targets. Additionally, the methyl group provides steric hindrance that can affect the conformational flexibility of the molecule, potentially influencing its interactions with biological receptors.
Recent studies have highlighted the potential of Ethyl 2-(difluoromethyl)-4-methoxy-5-methylpyridine-3-acetate in various therapeutic areas. For instance, research published in the *Journal of Medicinal Chemistry* has shown that this compound exhibits potent anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). The anti-inflammatory effects are attributed to its ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Furthermore, preliminary clinical trials have demonstrated that Ethyl 2-(difluoromethyl)-4-methoxy-5-methylpyridine-3-acetate has potential antiviral activity against several RNA viruses, including influenza and coronaviruses. The mechanism of action involves interfering with viral replication processes, thereby reducing viral load and mitigating disease severity. This finding is particularly significant given the ongoing global health challenges posed by viral infections.
In addition to its therapeutic applications, Ethyl 2-(difluoromethyl)-4-methoxy-5-methylpyridine-3-acetate has also been explored for its use in agrochemicals. Its unique chemical structure makes it an effective herbicide and fungicide, capable of selectively targeting unwanted plants and fungi without harming beneficial organisms. This dual functionality enhances its value as a versatile compound with broad applications across multiple industries.
The synthesis of Ethyl 2-(difluoromethyl)-4-methoxy-5-methylpyridine-3-acetate involves a series of well-defined chemical reactions that ensure high purity and yield. Key steps include the formation of the difluoromethyl group through a selective fluorination reaction and the subsequent functionalization of the pyridine ring to introduce the methoxy and methyl groups. These synthetic pathways are well-documented in the literature and can be optimized for large-scale production.
In terms of safety and environmental impact, extensive toxicological studies have been conducted on Ethyl 2-(difluoromethyl)-4-methoxy-5-methylpyridine-3-acetate. Results indicate that it has a favorable safety profile with low toxicity to mammals and minimal environmental impact when used as directed. However, as with any chemical compound, proper handling and disposal procedures should be followed to ensure safety.
The future prospects for Ethyl 2-(difluoromethyl)-4-methoxy-5-methylpyridine-3-acetate are promising. Ongoing research aims to further elucidate its mechanisms of action and optimize its therapeutic potential. Additionally, efforts are being made to develop novel derivatives with enhanced properties for specific applications. As our understanding of this compound continues to grow, it is likely to play an increasingly important role in both medical and industrial settings.
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